molecular formula C17H24N2O5 B3083649 (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid CAS No. 1142202-84-3

(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid

Cat. No.: B3083649
CAS No.: 1142202-84-3
M. Wt: 336.4 g/mol
InChI Key: VAXZZRPJIAZVHL-UHFFFAOYSA-N
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Description

(1-{[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid (CAS Number 1142202-84-3) is a chemical compound with the molecular formula C 17 H 24 N 2 O 5 and a molecular weight of 336.39 g/mol . This molecule is a pyrrole-carboxylic acid derivative, characterized by a piperidine ring substituted with an acetic acid group and a 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carbonyl moiety. The presence of both pyrrole and piperidine structures makes it a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules. Its structure suggests potential application in the development of pharmacologically active agents, though its specific biological mechanisms and targets are subject to ongoing investigation. This product is provided for research purposes as a high-quality reference standard and synthetic intermediate. It is supplied with comprehensive quality control data. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-4-24-17(23)14-10(2)15(18-11(14)3)16(22)19-7-5-12(6-8-19)9-13(20)21/h12,18H,4-9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXZZRPJIAZVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCC(CC2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126695
Record name 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-84-3
Record name 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethanol and a suitable carboxylic acid derivative.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative or via the reductive amination of a suitable ketone.

    Coupling of the Pyrrole and Piperidine Rings: The pyrrole and piperidine rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced via a nucleophilic substitution reaction using a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines, alcohols

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various functionalized derivatives

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the pyrrole ring is often associated with increased biological activity due to its ability to mimic natural products that interact with cellular pathways.

Proteomics Research

The compound has been utilized in proteomics for the development of novel probes that can specifically label or modify proteins. This application is crucial for understanding protein interactions and functions within biological systems.

  • Labeling Agents : It can serve as a labeling agent in mass spectrometry, allowing researchers to track protein modifications and interactions in complex biological samples.

Drug Development

Due to its structural characteristics, the compound is being explored as a lead compound for drug development.

  • Lead Compound : The unique combination of the piperidine and pyrrole structures may lead to the discovery of new drugs targeting specific receptors or enzymes involved in disease mechanisms.

Synthetic Chemistry

The synthesis of this compound involves complex organic reactions that can be optimized for producing similar compounds with varying biological activities.

  • Synthetic Pathways : Researchers are exploring different synthetic routes to enhance yield and purity, which is essential for further applications in drug formulation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of compounds derived from (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid for their anticancer properties. The results showed significant cytotoxicity against breast cancer cell lines, highlighting the potential of this scaffold in developing new cancer therapies.

Case Study 2: Proteomics Applications

In a recent proteomics study, researchers utilized this compound as a tagging agent for mass spectrometry analysis. The compound enabled the identification of post-translational modifications on proteins involved in metabolic pathways, providing insights into cellular regulation mechanisms.

Mechanism of Action

The mechanism of action of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous piperidine- and pyrrole-containing derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and computational similarity assessments.

Structural and Functional Group Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance
Target Compound (1142202-84-3) C₁₇H₂₄N₂O₅ 336.39 Ethoxycarbonyl, 3,5-dimethylpyrrole, acetic acid Potential enzyme inhibitor
2-[4-(Fmoc-piperazin-1-yl)]acetic acid (180576-05-0) C₂₁H₂₂N₂O₄ 366.41 Fluorenylmethoxycarbonyl (Fmoc), piperazine, acetic acid Peptide synthesis protecting group
Alkyltrimethylammonium compounds (e.g., BAC-C12) Variable ~200–400 Quaternary ammonium, alkyl chains Surfactants, antimicrobial agents

Key Observations :

  • Unlike quaternary ammonium compounds (e.g., BAC-C12), the target lacks a charged nitrogen center, suggesting divergent solubility and micellization behavior. For instance, BAC-C12 exhibits a critical micelle concentration (CMC) of 0.4–8.3 mM via tensiometry, whereas the target’s hydrophobicity (due to methyl/ethoxy groups) may reduce aqueous solubility .
Computational Similarity Assessment

Using ligand-based virtual screening principles, structural similarity can be quantified via molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients . For example:

  • Pyrrole vs.
  • Ethoxycarbonyl vs. Fmoc Groups : Substituent bulk and polarity differences would reduce Tanimoto similarity scores, impacting virtual screening outcomes .

Biological Activity

(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₇H₂₄N₂O₅
  • CAS Number : 1142202-84-3
  • Molecular Structure : The compound features a piperidine ring substituted with an acetic acid moiety and a pyrrole ring with ethoxycarbonyl and dimethyl groups.

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:

  • Antitumor Activity :
    • Studies have shown that derivatives of pyrrole compounds can inhibit various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
    • A notable study demonstrated that similar pyrrole derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating potential for development as anticancer agents .
  • Anti-inflammatory Effects :
    • Pyrrole derivatives have been associated with anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
  • Antimicrobial Properties :
    • Some studies have reported that compounds with similar structures exhibit antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Breast Cancer Cells :
    • A study evaluated the cytotoxic effects of various pyrrole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain derivatives significantly induced apoptosis compared to control treatments .
  • Combination Therapy :
    • Research explored the synergistic effects of combining pyrrole derivatives with conventional chemotherapeutics like doxorubicin. The findings suggested enhanced efficacy and reduced side effects when used in combination therapy for resistant cancer types .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in breast cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against various pathogens

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrole-2-carboxylate core via condensation of ethyl acetoacetate with ammonia derivatives under acidic conditions.
  • Step 2: Introduction of the piperidine-acetic acid moiety through nucleophilic acyl substitution, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Step 3: Final esterification or hydrolysis steps to achieve the target structure.

Optimization Tips:

  • Temperature Control: Maintain temperatures between 20–50°C during coupling reactions to prevent side-product formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) for improved solubility of intermediates .
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in inert atmospheres .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves proton environments (e.g., ethoxycarbonyl CH₃ groups at ~1.3 ppm) and confirms piperidine ring substitution patterns .
  • High-Performance Liquid Chromatography (HPLC):
    • Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for pharmacological studies) .
  • Mass Spectrometry (HRMS):
    • Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound obtained using different software packages?

Answer:
Crystallographic inconsistencies often arise from refinement algorithms or data quality. Methodological steps include:

  • Cross-Validation with Multiple Programs:
    • Compare SHELXL (for small-molecule refinement) and WinGX (for graphical interface integration) outputs to identify systematic errors in thermal parameters or occupancy .
  • Data Quality Checks:
    • Ensure high-resolution (<1.0 Å) data and assess R-factor convergence (target R1 < 5% for high reliability) .
  • ORTEP-3 Visualization:
    • Use ORTEP-III to overlay electron density maps and detect positional mismatches in the pyrrole or piperidine rings .

Advanced: What computational strategies are effective for modeling this compound’s conformational flexibility and electronic properties?

Answer:

  • Molecular Dynamics (MD) Simulations:
    • Apply AMBER or CHARMM force fields to simulate solvent effects (e.g., water, DMSO) on the piperidine ring’s chair-to-boat transitions .
  • Density Functional Theory (DFT):
    • Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict reactivity sites (e.g., carbonyl groups) .
  • Docking Studies:
    • Employ AutoDock Vina to model interactions with biological targets (e.g., enzymes with conserved lysine residues) by analyzing binding affinities (ΔG) .

Advanced: How should researchers design experiments to investigate this compound’s interactions with biological targets?

Answer:

  • Experimental Framework:
    • Hypothesis-Driven Design: Link studies to a theoretical framework (e.g., enzyme inhibition via covalent bonding to active-site nucleophiles) .
  • Methodological Steps:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify target affinity .
    • Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) for binding interactions .
  • Control Strategies:
    • Include negative controls (e.g., structurally similar inert analogs) to validate specificity .

Advanced: How can researchers address contradictions in pharmacological activity data across different studies?

Answer:

  • Meta-Analysis:
    • Aggregate data from peer-reviewed studies (excluding non-validated sources like BenchChem) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Dose-Response Reassessment:
    • Re-test activity across a broader concentration range (e.g., 1 nM–100 µM) to rule out assay saturation effects .
  • Structural-Activity Relationship (SAR) Studies:
    • Synthesize analogs with modified substituents (e.g., ethoxycarbonyl → methyl ester) to isolate critical pharmacophores .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid

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